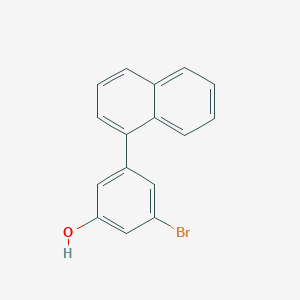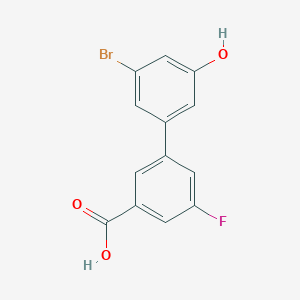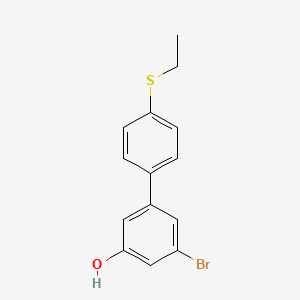
3-Bromo-5-(4-ethylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% (3-B5E4TP) is a synthetic chemical compound with a wide range of applications in scientific research. It is an organobromine compound with a phenol group and an ethylthiophenyl substituent. 3-B5E4TP is used in a variety of laboratory experiments and scientific research applications, and is known for its biochemical and physiological effects.
Applications De Recherche Scientifique
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in a variety of reactions, such as the synthesis of polymers, the oxidation of alcohols, and the preparation of amides. 3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is also used in the study of enzyme inhibition, as it is known to inhibit the enzyme cytochrome P450.
Mécanisme D'action
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is known to interact with a variety of biological targets, including enzymes and receptors. It is known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It is also known to interact with G-protein coupled receptors and other membrane receptors.
Biochemical and Physiological Effects
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is known to have a variety of biochemical and physiological effects. It is known to inhibit the enzyme cytochrome P450, which can lead to an accumulation of drugs and other xenobiotics in the body. It is also known to interact with G-protein coupled receptors, which can lead to changes in cell signaling pathways. In addition, 3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is known to have an anti-inflammatory effect, and is being investigated as a potential treatment for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield of approximately 95%. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it can be toxic in high concentrations, so it should be handled with caution.
Orientations Futures
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% has a wide range of potential applications in scientific research. It could be used in the development of new drugs and other therapeutic agents. It could also be used in the study of enzyme inhibition, as well as in the exploration of new biochemical and physiological effects. In addition, it could be used in the development of new polymers and other materials. Finally, 3-Bromo-5-(4-ethylthiophenyl)phenol, 95% could be used in the development of new agrochemicals and other industrial compounds.
Méthodes De Synthèse
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is synthesized through a two-step process. First, a Grignard reaction is used to prepare 4-ethylthiophenol from 4-bromobutane and thiophenol. This is followed by a bromination reaction of 4-ethylthiophenol with bromine to obtain 3-Bromo-5-(4-ethylthiophenyl)phenol, 95%. The overall yield of the reaction is approximately 95%.
Propriétés
IUPAC Name |
3-bromo-5-(4-ethylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrOS/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGDZUNSQWJYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-ethylthiophenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


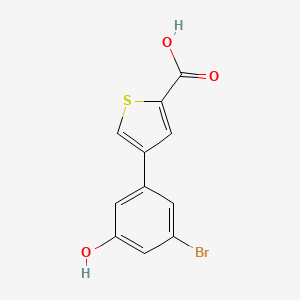
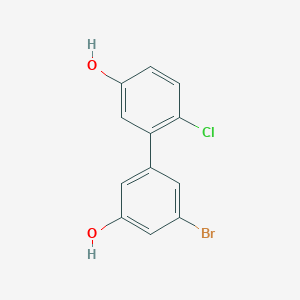
![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)
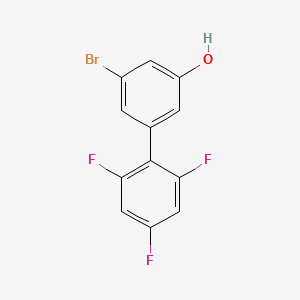
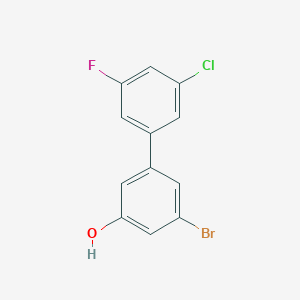
![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)
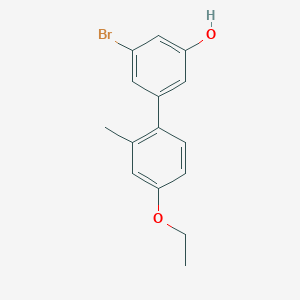
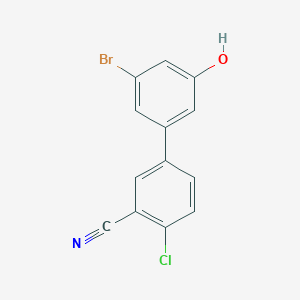

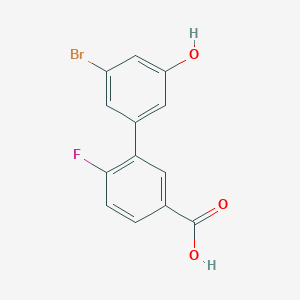
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
